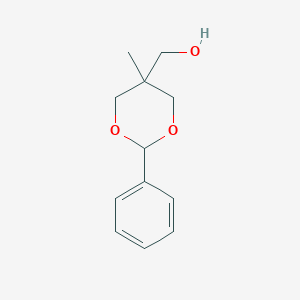
(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.254 g/mol . It is characterized by a dioxane ring substituted with a phenyl group and a hydroxymethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol typically involves the condensation of benzaldehyde with a suitable diol, such as 1,1,1-tris(hydroxymethyl)ethane, in the presence of an acid catalyst like p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process may involve advanced techniques such as chromatography and high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: (5-Methyl-2-phenyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: this compound.
Substitution: Nitro-substituted or halogen-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Ethyl-2-phenyl-1,3-dioxan-5-yl)methanol: Similar structure with an ethyl group instead of a methyl group.
2-Phenyl-1,3-dioxan-5-ol: Lacks the methyl group at the 5-position.
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Contains two methyl groups at the 2-position.
Uniqueness
(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a phenyl group and a hydroxymethyl group allows for versatile chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
6103-22-6 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
(5-methyl-2-phenyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-12(7-13)8-14-11(15-9-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
InChI-Schlüssel |
PIUHBEUEYDRWGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


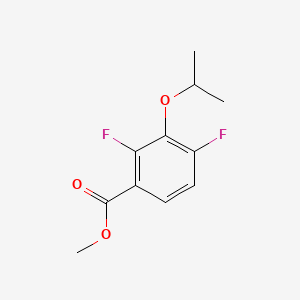
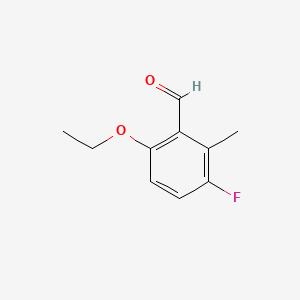
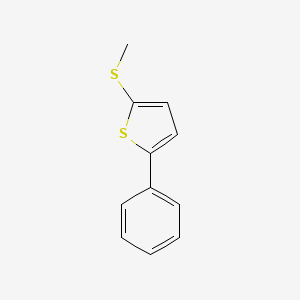
![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
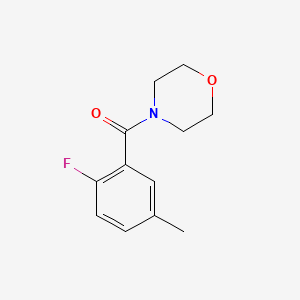
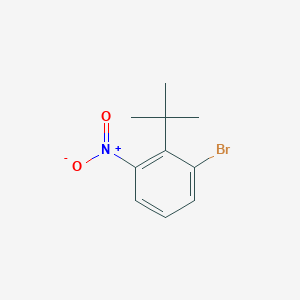
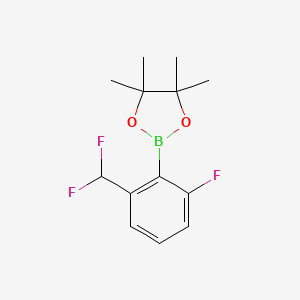
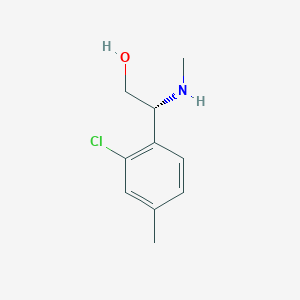
![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)
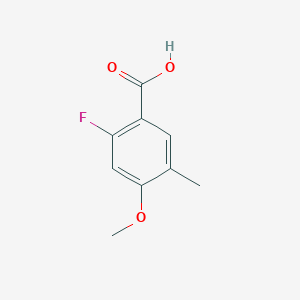
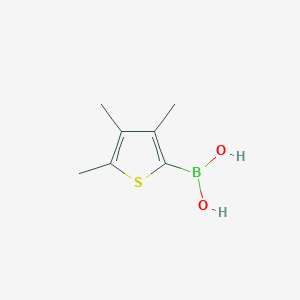
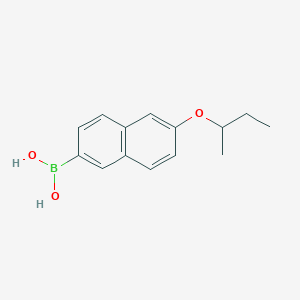
![Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B14025027.png)

